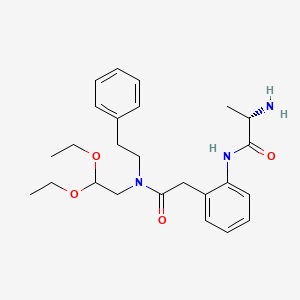
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a phenyl ring, and a diethoxyethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide typically involves multiple steps. One common method includes the reaction of N-(2-phenylethyl)-2-aminoacetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and stability, ensuring that the product is non-hygroscopic and has good stability when exposed to air for extended periods .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-(2-Aminopropanamido)phenyl)-n-(2,2-diethoxyethyl)-n-phenethylpropanamide
- (S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide
Uniqueness
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide is unique due to its specific structural features, such as the presence of both diethoxyethyl and phenethyl groups
Properties
Molecular Formula |
C25H35N3O4 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide |
InChI |
InChI=1S/C25H35N3O4/c1-4-31-24(32-5-2)18-28(16-15-20-11-7-6-8-12-20)23(29)17-21-13-9-10-14-22(21)27-25(30)19(3)26/h6-14,19,24H,4-5,15-18,26H2,1-3H3,(H,27,30)/t19-/m0/s1 |
InChI Key |
GEOYRUJMAQVCTI-IBGZPJMESA-N |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)[C@H](C)N)OCC |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)C(C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
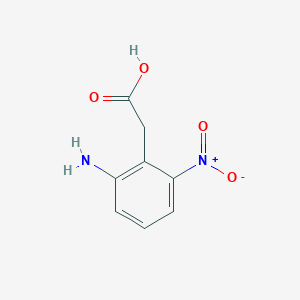
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)

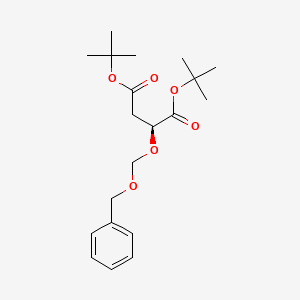
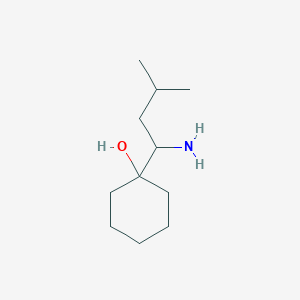
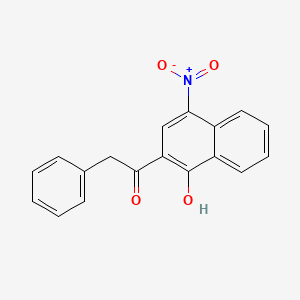
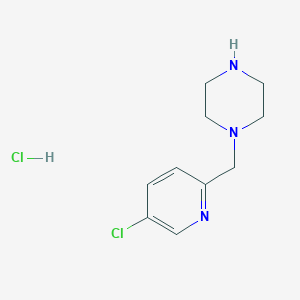
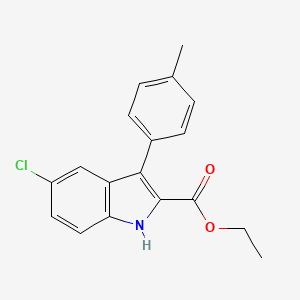
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
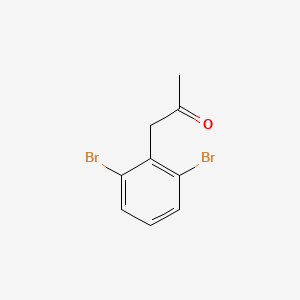
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)

![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
